molecular formula C17H16ClN5O2 B2355339 5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1794959-95-7

5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2355339
CAS No.: 1794959-95-7
M. Wt: 357.8
InChI Key: JHSSTKGZRJXHIG-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 4-ethoxyphenyl groups is achieved through substitution reactions. These reactions may involve the use of reagents such as chlorophenylamine and ethoxyphenylamine.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups (if present), resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions. The compound’s ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

    Material Science:

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Bromophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-[(3-Methylphenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-[(3-Fluorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The presence of the 3-chlorophenyl group in 5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide imparts unique electronic and steric properties, influencing its reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, methyl, fluorine), the chlorine atom provides a balance of electronegativity and size, which can enhance the compound’s binding affinity to biological targets and its overall stability.

Properties

CAS No.

1794959-95-7

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8

IUPAC Name

5-(3-chloroanilino)-N-(4-ethoxyphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-14-8-6-12(7-9-14)20-17(24)15-16(22-23-21-15)19-13-5-3-4-11(18)10-13/h3-10H,2H2,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

JHSSTKGZRJXHIG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

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